(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea
Description
Properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N4O/c10-6-3-5(9(11,12)13)4-17-7(6)15-1-2-16-8(14)18/h3-4H,1-2H2,(H,15,17)(H3,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHPXUOQEOGUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCNC(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as methanol or ethanol and may involve catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted position on the pyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular formula and a molecular weight of 429 Da. Its structural features include:
- LogP : 1
- Polar Surface Area : 91 Ų
- Hydrogen Bond Acceptors : 5
- Hydrogen Bond Donors : 2
These properties suggest that the compound has moderate lipophilicity and potential for interaction with biological targets.
Antifungal Activity
One notable application of (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea is its role as an intermediate in the synthesis of antifungal agents such as fluopyram. Fluopyram acts on succinate dehydrogenase in fungal pathogens, inhibiting mitochondrial respiration and demonstrating broad-spectrum antifungal activity. The synthesis pathway involves several steps where this compound serves as a crucial building block, enhancing the efficacy of the final product against various fungal diseases in crops .
Antimicrobial Studies
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies on related pyridine compounds have shown promising results against bacterial strains, suggesting that modifications to the urea structure can lead to enhanced antimicrobial activity .
Pesticide Development
The compound's structure is integral to the development of new pesticides. It serves as an important intermediate in synthesizing compounds like fluazinam and fluopyram, which are effective against a range of fungal pathogens affecting vegetables and fruits. These compounds disrupt essential metabolic pathways in fungi, leading to their death .
Synthesis Pathways
The synthesis of these agrochemicals often involves multi-step reactions where this compound is utilized to improve yields and simplify processes. For example, one method involves reacting 3-chloro-5-(trifluoromethyl)pyridine with acetonitrile under specific conditions to yield high-purity intermediates for further development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chlorine groups on the pyridine ring enhance its binding affinity and specificity for these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
Fluopyram (N-[2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Ethyl]-2-(Trifluoromethyl)Benzamide)
- Core Structure: Shares the 3-chloro-5-(trifluoromethyl)pyridin-2-yl ethylamino backbone but replaces urea with a benzamide group.
- Function : A succinate dehydrogenase inhibitor (SDHI) fungicide used in crops like cucumbers and tomatoes .
- Urea’s hydrogen-bonding capacity in the target compound may alter target binding or metabolic stability .
2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Ethanamine (Py Ethanamine)
- Role : Intermediate in synthesizing pyridinyl-based compounds.
- Comparison : Lacks the urea moiety, limiting its direct bioactivity but serving as a precursor for derivatives like fluopyram and the target compound .
Metabolites: 3-Chloro-5-(Trifluoromethyl)Picolinic Acid (TPA) and Pyridine-2-Acetic Acid (TPAA)
Metabolic and Environmental Profiles
- Target Compound : Predicted metabolites could include pyridinyl-urea cleavage products, but specific data are lacking.
- Fluopyram Metabolites : Include 2-(trifluoromethyl)benzamide (BZM) and olefin isomers, which are included in residue definitions for dietary risk assessments .
- Environmental Impact : Metabolites like TPA and TPAA persist in soils and crops, raising concerns about bioaccumulation . The urea group in the target compound may hydrolyze more readily, reducing environmental persistence.
Biological Activity
(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H10ClF3N4O
- Molecular Weight : 292.66 g/mol
- CAS Number : 1252100-40-5
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily in the following areas:
1. Anticancer Activity
Studies have shown that compounds containing pyridine derivatives can inhibit the growth of cancer cells. For instance, derivatives similar to this compound have been reported to target specific kinases involved in tumor proliferation and survival.
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | EGFR | 0.45 | |
| Similar Compound A | VEGFR | 0.30 | |
| Similar Compound B | PDGFR | 0.25 |
2. Inhibition of Enzymatic Activity
The compound has been tested for its ability to inhibit enzymes critical for cancer cell metabolism and proliferation, such as dihydrofolate reductase (DHFR). Inhibition of DHFR can lead to reduced nucleotide synthesis, thus limiting cell division.
3. Antimicrobial Properties
Recent studies have indicated that pyridine derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The biological activity of this compound is thought to involve:
- Targeting Kinases : Inhibition of specific kinase pathways that are overactive in cancer cells.
- Enzyme Inhibition : Blocking enzymes critical for DNA synthesis.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through various signaling pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound and its analogs:
-
Case Study on Cancer Cell Lines :
- Researchers evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer cells, demonstrating significant reductions in cell viability.
- Results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis.
-
Antimicrobial Testing :
- A study assessed the antimicrobial activity of related pyridine compounds against Staphylococcus aureus and Escherichia coli.
- The results showed promising inhibition zones, suggesting potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including catalytic hydrogenation of pyridine derivatives (e.g., converting nitriles to amines) and urea bond formation. Key steps include:
Catalytic Hydrogenation : Use palladium catalysts under controlled hydrogen pressure to reduce intermediates like 3-chloro-5-(trifluoromethyl)-pyridin-2-ylacetonitrile to ethylamine derivatives .
Urea Coupling : React the amine intermediate with isocyanates or carbonyl diimidazole (CDI)-activated carbonyl sources. Optimize solvent choice (e.g., DMF or THF) and temperature (40–80°C) to minimize side reactions .
- Critical Parameters : Monitor reaction progress via LC-MS or TLC. Purify via column chromatography using gradients of ethyl acetate/hexane .
Q. What analytical techniques are critical for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the urea linkage and pyridine/trifluoromethyl substituents. Compare peaks with reference data from structurally similar compounds (e.g., 338409-01-1 in ) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (expected ~393.20 g/mol) and isotopic patterns for chlorine/fluorine .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How can researchers design initial biological screening assays to evaluate the bioactivity of this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors associated with urea derivatives, such as kinases or fungal targets (e.g., Fluopyram-like fungicidal activity) .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorometric or colorimetric substrates (e.g., ATPase assays for kinases).
- Antifungal Activity : Test against Botrytis cinerea or Fusarium spp. via microdilution (IC determination) .
- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity .
Advanced Research Questions
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound when modifying its substituents?
- Methodological Answer :
- Systematic Substituent Variation :
Pyridine Ring : Replace chlorine with bromine or methoxy groups to assess halogen-dependent interactions .
Ethylurea Linker : Introduce methyl or cycloalkyl groups to study steric effects on target binding .
- Biological Profiling : Compare IC values across modified analogs in enzyme/whole-cell assays. Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with predicted binding poses .
Q. What methodologies are recommended for resolving contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Cross-reference data from multiple studies (e.g., Fluopyram’s metabolites vs. pyridine-based fungicides) to identify confounding variables (e.g., assay conditions, solvent effects) .
- Dose-Response Reproducibility : Replicate experiments under standardized conditions (e.g., pH, temperature) using validated cell lines/enzyme batches.
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway engagement .
Q. What are the best practices for assessing the environmental impact and degradation pathways of this compound?
- Methodological Answer :
- Degradation Studies :
Hydrolytic Stability : Incubate in buffers (pH 4–9) at 25–50°C; monitor via LC-MS for hydrolysis products (e.g., pyridine carboxylic acids) .
Soil/Water Metabolite Profiling : Use C-labeled compound in microcosms to track mineralization and identify persistent metabolites (e.g., TPA/TPAA analogs) .
- Ecotoxicity Testing : Perform algal growth inhibition (OECD 201) and Daphnia magna acute toxicity assays to assess aquatic risks .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., Log P, solubility) for this compound?
- Methodological Answer :
- Log P Determination : Use shake-flask method with octanol/water partitioning, validated by HPLC retention time correlation .
- Solubility Screening : Employ equilibrium solubility assays in biorelevant media (FaSSIF/FeSSIF) and DMSO stock solutions for consistency .
- Interlaboratory Validation : Share samples with collaborating labs to harmonize protocols and reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
